molecular formula C12H15BO2 B1433225 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol CAS No. 1437052-32-8

6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol

Cat. No.: B1433225
CAS No.: 1437052-32-8
M. Wt: 202.06 g/mol
InChI Key: MMTAZHNMTZHOSA-UHFFFAOYSA-N
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Description

6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol (CAS 1437052-32-8) is a spirocyclic benzoxaborole derivative of significant interest in modern medicinal chemistry and drug discovery. This compound features a unique five-membered oxaborole ring fused to a benzene ring and spiro-linked to a cyclopentane group, a structure that defines its specific reactivity and biological activity . The benzoxaborole scaffold is recognized for its exceptional physicochemical properties, including good solubility in physiological media and the strong Lewis acidity of the boron atom, which allows it to reversibly coordinate with nucleophiles like hydroxyl groups in enzyme active sites . Benzoxaboroles have emerged as a versatile pharmacophore for inhibiting a wide range of enzymes. Notably, they have demonstrated potent, reversible inhibition of carbonic anhydrase (CA) isoforms, which are important therapeutic targets for conditions such as glaucoma and cancer . The unique mechanism of this compound class involves the boron atom interacting with key residues in the enzyme's active site. Furthermore, related benzoxaboroles have been shown to inhibit other targets like leucyl-tRNA synthetase (LeuRS), a mechanism exploited for the development of antimicrobial agents . The specific 6-methyl and spiro-cyclopentane substitutions on this compound are designed to explore the effect of structural variation on potency, selectivity, and physicochemical properties, making it a valuable tool for investigating structure-activity relationships (SAR), particularly in the development of multivalent enzyme inhibitors . Molecular Formula: C 12 H 15 BO 2

Properties

IUPAC Name

1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTAZHNMTZHOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol generally involves multi-step reactions starting from benzoxaborole derivatives and cyclopentanone or related cyclopentane precursors. The key step is the formation of the spirocyclic structure via condensation and cyclization reactions.

Key Method:

  • Condensation and Cyclization:
    The benzoxaborole derivative is reacted with cyclopentanone under acidic or basic conditions, facilitating the formation of the spirocyclic ring system. The reaction is typically catalyzed by Lewis acids (e.g., BF3·OEt2) or bases to promote ring closure.

  • Catalysts and Conditions:
    Lewis acids or bases are employed to increase the reaction rate and yield. Reaction temperatures range from ambient to reflux conditions depending on solvent and catalyst choice.

  • Solvents:
    Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), which dissolve both reactants and catalysts effectively.

Industrial Production and Process Optimization

Industrial-scale synthesis focuses on maximizing yield and cost-efficiency. Techniques include:

  • Continuous Flow Reactors:
    These reactors enable better control over reaction parameters, reducing side reactions and improving product consistency.

  • High-Throughput Catalyst Screening:
    Rapid testing of various Lewis acids or bases to identify optimal catalysts for the spirocyclization step.

  • Process Intensification:
    Combining reaction and separation steps to streamline production and reduce solvent use.

Detailed Reaction Analysis

The preparation involves several reaction types and reagents as summarized below:

Reaction Type Description Common Reagents Typical Conditions Major Outcome
Condensation & Cyclization Formation of spirocyclic ring by reaction of benzoxaborole with cyclopentanone Lewis acids (e.g., BF3·OEt2), bases (e.g., K2CO3) Room temp to reflux, polar aprotic solvents This compound
Oxidation Hydroxyl group oxidation to ketone or aldehyde KMnO4, CrO3 Controlled temperature, acidic medium Oxidized derivatives
Reduction Reduction of boron moiety to other boron species LiAlH4, NaBH4 Anhydrous solvents, low temp Reduced boron compounds
Substitution Electrophilic or nucleophilic substitution on benzoxaborole ring Halogens, amines, thiols Varied, depending on reagent Functionalized derivatives

Representative Experimental Procedure

A representative laboratory synthesis involves:

  • Dissolving 6-hydroxybenzoxaborole derivative in DMF under nitrogen atmosphere.
  • Cooling the solution to 0 °C.
  • Adding sodium hydride (NaH) slowly to deprotonate the hydroxyl group.
  • Adding cyclopentanone or a chloromethyl cyclopentane derivative dropwise.
  • Stirring the mixture at room temperature or slightly elevated temperature for several hours.
  • Quenching the reaction with dilute acid (e.g., 1 M HCl).
  • Extracting the product with ethyl acetate, washing, drying, and purifying by column chromatography.

Yield in such procedures typically ranges from 80% to 90%, with melting points around 136-137 °C indicating purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Values/Conditions
Starting Materials Benzoxaborole derivatives, cyclopentanone or chloromethyl-cyclopentane
Catalysts Lewis acids (BF3·OEt2), bases (K2CO3, NaH)
Solvents DMF, DCM, acetonitrile
Temperature 0 °C to reflux (up to ~120 °C)
Reaction Time 2 to 12 hours
Yield 80-90%
Purification Column chromatography (silica gel)

Research Findings and Optimization Insights

  • Catalyst Screening:
    Lewis acids such as BF3·OEt2 have been found to promote efficient spirocyclization with minimal side products.

  • Solvent Effects:
    Polar aprotic solvents like DMF enhance solubility and reaction rates compared to protic solvents.

  • Temperature Control:
    Moderate heating (60-100 °C) improves yield but excessive heat can lead to decomposition.

  • Purification:
    Silica gel chromatography effectively separates the target compound from unreacted starting materials and side products.

  • Scale-Up Considerations: Continuous flow techniques have demonstrated improved reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxaborole moiety can be reduced to form different boron-containing species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzoxaborole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that it exhibits significant activity against various pathogens:
    PathogenActivity Observed
    Staphylococcus aureusModerate
    Escherichia coliSignificant
    Pseudomonas aeruginosaLow
    The mechanism of action involves disruption of lipid biosynthesis pathways, leading to increased membrane permeability and cell lysis.
  • Antiparasitic Potential : Research indicates efficacy against Leishmania species, suggesting its potential as an antileishmanial agent.

Organic Synthesis

6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for stereoselective synthesis and the development of novel chemical entities.

Materials Science

The compound is utilized in developing new materials with unique properties such as polymers and coatings due to its spirocyclic structure and boron functionality. These materials can exhibit enhanced mechanical properties and thermal stability.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of benzoxaboroles using disk diffusion methods against common bacterial strains. The results indicated significant inhibition zones against E. coli and moderate activity against S. aureus, with inhibition zones ranging from 18 mm to 27 mm depending on concentration used compared to standard antibiotics like gentamicin.

Study 2: Mechanistic Insights

A mechanistic study investigated how benzoxaboroles inhibit bacterial growth through interference with lipid biosynthesis pathways. The compound was found to disrupt membrane integrity by targeting specific enzymes involved in fatty acid synthesis.

Study 3: Antiparasitic Activity

Research explored the antiparasitic activity of benzoxaboroles against Leishmania species, revealing notable efficacy in inhibiting the growth of Leishmania donovani in vitro, indicating potential for further development as an antileishmanial agent.

Mechanism of Action

The mechanism of action of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The spirocyclic structure also contributes to its stability and specificity in binding to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one (CAS: 629621-87-0)
  • Molecular Formula: C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol
  • Key Differences: Replaces the benzoxaborole with a benzopyran ring. Contains a nitro group (NO₂) instead of a hydroxyl group.
(b) Methyl-Substituted Cyclopentane Derivatives
  • Example : Methylcyclopentane
  • Biodegradability : Methyl-substituted cyclopentanes are rapidly metabolized by sulfate-reducing bacteria under anaerobic conditions, with biodegradation rates influenced by substituent position and steric effects .
  • Relevance : The methyl group in the target compound may enhance biodegradability compared to bulkier spiro analogs.

Physicochemical and Environmental Properties

Property 6-Methyl-1H-spiro[...]-1-ol 6-Nitro-spiro[...]-4-one Methylcyclopentane
Molecular Weight 214.07 g/mol 247.25 g/mol 84.16 g/mol
Functional Groups Benzoxaborole, hydroxyl Benzopyran, nitro Alkyl
Biodegradability Likely moderate* Unknown High
Flammability Not reported Not reported Highly flammable

*Inferred from structural similarity to methylcyclopentanes, though spiro complexity may reduce microbial accessibility .

Research Findings and Limitations

  • Biodegradation : While methylcyclopentanes degrade rapidly, the spiro structure of the target compound may hinder enzymatic recognition, necessitating further study .
  • Safety Profile : Cyclopentane’s flammability raises concerns for industrial use, though the benzoxaborole moiety may mitigate this via altered volatility.
  • Data Gaps: Limited experimental data on the target compound’s melting/boiling points, solubility, and toxicity require extrapolation from analogs.

Biological Activity

6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol is a compound belonging to the class of benzoxaboroles, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅BO
  • Molecular Weight : 202.06 g/mol
  • Boiling Point : 336.9 ± 52.0 °C
  • Density : 1.14 ± 0.1 g/cm³
  • Acidity (pKa) : 7.62 ± 0.20

The biological activity of benzoxaboroles is largely attributed to their ability to interact with specific biological targets. The unique structure of this compound facilitates interactions with enzymes and proteins involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxaboroles, including this compound. This compound has shown promising results against a range of pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of various benzoxaboroles using disk diffusion methods against common bacterial strains. The results indicated that this compound exhibited significant inhibition zones against E. coli and moderate activity against S. aureus. Inhibition zones ranged from 18 mm to 27 mm depending on the concentration used compared to standard antibiotics like gentamicin .

Study 2: Mechanistic Insights

A mechanistic study investigated how benzoxaboroles inhibit bacterial growth through interference with lipid biosynthesis pathways. The compound was found to disrupt membrane integrity and function by targeting specific enzymes involved in fatty acid synthesis . This disruption leads to increased permeability and eventual cell lysis.

Study 3: Antiparasitic Potential

Another research effort explored the antiparasitic activity of benzoxaboroles against Leishmania species. The compound demonstrated notable efficacy in inhibiting the growth of Leishmania donovani in vitro, suggesting potential for further development as an antileishmanial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol?

The synthesis of spirobenzoxaboroles typically involves cyclocondensation of boronic acids with diols or ketones under acidic conditions. A patent () outlines a process for preparing structurally related benzoxaboroles, emphasizing the use of catalytic boron trifluoride etherate to facilitate cyclization. For analogous compounds like benzooxaboroles, NaH in anhydrous DMF has been employed to deprotonate intermediates, followed by nucleophilic substitution (e.g., chlorination/methoxylation steps as in ). Key challenges include controlling steric effects from the spiro-cyclopentane moiety and ensuring regioselectivity during boronate ring formation. Purification often requires column chromatography with silica gel and deuterated solvents for NMR validation .

Q. How can X-ray crystallography and ORTEP-3 be utilized to determine the molecular structure of this compound?

X-ray crystallography remains the gold standard for resolving spirocyclic structures. The ORTEP-3 software ( ) provides graphical tools to visualize thermal ellipsoids and refine atomic coordinates using crystallographic data. For 6-methyl-1H-spirobenzoxaborole derivatives, key parameters include bond angles at the boron-oxygen junction (B-O bond length ~1.36–1.42 Å) and puckering amplitudes of the cyclopentane ring (calculated via Cremer-Pople coordinates, as in ). Crystallographic reports () confirm that the spiro-junction induces non-planar distortions, which can be quantified using least-squares planes and torsion angle analysis .

Q. What role do substituents (e.g., the 6-methyl group) play in modulating the compound’s reactivity?

The 6-methyl group on the benzoxaborole ring influences electronic and steric effects. Methyl substituents increase electron density at the boron center, enhancing Lewis acidity and facilitating interactions with nucleophiles (e.g., in cross-coupling reactions). Computational studies () using electrostatic potential (EP) maps show that alkyl groups reduce negative charge density on adjacent oxygen atoms, altering H-bonding propensities. Steric hindrance from the methyl group may also limit accessibility to the boron atom in catalytic applications .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Discrepancies between NMR and XRD data often arise from dynamic effects in solution (e.g., ring puckering or conformational exchange). For cyclopentane-containing spiro compounds, Cremer-Pople puckering coordinates ( ) can model ring flexibility. Variable-temperature NMR can detect pseudorotation (energy barriers <10 kcal/mol), while XRD provides static solid-state conformations. If NMR signals suggest equivalence of protons that XRD shows as distinct, consider solvent-induced polymorphism or rapid interconversion in solution .

Q. What strategies predict and characterize polymorphs of 6-methyl-1H-spirobenzoxaborole derivatives?

Polymorphism in benzoxaboroles is influenced by H-bonding patterns and substituent geometry. EP maps () identify regions of negative potential (e.g., O1 and O2 in the benzoxaborole ring) that act as H-bond acceptors. Synthons involving O1 (anti-conformation) are rare but stabilize unique packing motifs. High-throughput screening with solvents of varying polarity (e.g., DMSO vs. hexane) can induce polymorphic forms. Powder XRD and differential scanning calorimetry (DSC) distinguish enantiotropic or monotropic relationships between polymorphs .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Benzoxaboroles act as boron-based catalysts or substrates in Suzuki-Miyaura couplings. The spiro-cyclopentane moiety stabilizes the boron center via conjugation, reducing hydrolysis susceptibility. Kinetic studies () suggest that transmetallation proceeds through a tetrahedral boronate intermediate. Substituents on the benzoxaborole ring (e.g., methyl groups) modulate oxidative addition rates by altering electron density at boron. Computational modeling (DFT) of transition states can validate proposed mechanisms .

Q. How do puckering coordinates ( ) inform thermodynamic stability predictions for the cyclopentane ring?

Q. Table 1. Key Crystallographic Parameters for 6-Methyl-1H-spirobenzoxaborole Derivatives

ParameterValue (Example)Reference
B-O bond length1.38 Å
Cyclopentane puckering (q)0.48 Å
Torsion angle (C-B-O-C)12.5°

Q. Table 2. Comparison of H-Bonding Propensities in Polymorphs

PolymorphH-Bond AcceptorDonorDistance (Å)Stability (kcal/mol)
Form IO1Hydroxyl proton2.71-5.2
Form IIO2Solvent (H2O)2.89-4.8

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol
Reactant of Route 2
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6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol

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